molecular formula C20H32O6 B8248213 Benzyl-PEG4-Boc

Benzyl-PEG4-Boc

Cat. No.: B8248213
M. Wt: 368.5 g/mol
InChI Key: QJABOSFLNXQSOT-UHFFFAOYSA-N
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Description

Benzyl-PEG4-Boc, also known as tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (PROteolysis TArgeting Chimeras) linker, facilitating the synthesis of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making this compound a valuable tool in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG4-Boc typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.

    Reaction with Benzyl Alcohol: The PEG derivative is reacted with benzyl alcohol under basic conditions to form the benzyl ether.

    Protection with Boc Group: The resulting compound is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc (tert-butoxycarbonyl) protecting group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG4-Boc undergoes several types of chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as halides or amines.

    Deprotection Reactions: Commonly use acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

Scientific Research Applications

Benzyl-PEG4-Boc has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.

    Biology: Helps in the development of targeted therapies by enabling the selective degradation of disease-causing proteins.

    Medicine: Plays a crucial role in drug discovery, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and chemical intermediates

Mechanism of Action

The primary mechanism of action of Benzyl-PEG4-Boc involves its role as a linker in PROTAC molecules. PROTACs work by:

    Binding to Target Proteins: One end of the PROTAC molecule binds to the target protein.

    Recruiting E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.

    Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.

This mechanism allows for the selective degradation of specific proteins, making PROTACs a powerful tool in targeted therapy .

Comparison with Similar Compounds

    Benzyl-PEG2-Boc: A shorter PEG linker with similar properties but different chain length.

    Benzyl-PEG6-Boc: A longer PEG linker, offering different spatial properties for PROTAC synthesis.

Uniqueness: Benzyl-PEG4-Boc is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC molecules. This makes it particularly suitable for a wide range of applications in drug discovery and development .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-20(2,3)26-19(21)9-10-22-11-12-23-13-14-24-15-16-25-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJABOSFLNXQSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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